N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H23FN4O3S and its molecular weight is 514.58. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 2034352-75-3) is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C28H23FN4O3S with a molecular weight of 514.6 g/mol. The presence of a fluorine atom and a methoxy group in its structure suggests potential interactions with biological targets due to their electronegative and electron-donating properties, respectively.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant and anti-inflammatory activities. For instance, studies on pyrimidine derivatives have shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. Compounds derived from pyrimidine structures have demonstrated IC50 values indicating their potency as COX inhibitors, suggesting that this compound may possess similar properties .
Enzyme Inhibition Studies
In vitro studies have shown that related compounds exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. For example, derivatives with fluorine substitutions demonstrated significant inhibition of these enzymes with IC50 values ranging from 5.4 μM to 24.3 μM . This suggests that this compound could also exhibit similar activities.
Structure–Activity Relationships (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the binding affinity to biological targets. Additionally, the positioning of methoxy and phenyl groups appears to modulate the biological activity significantly. For instance:
Compound | IC50 against AChE (μM) | IC50 against BChE (μM) | Notes |
---|---|---|---|
Compound A | 10.4 | 7.7 | Strong inhibition |
Compound B | 18.1 | 15.6 | Moderate inhibition |
N-(4-fluorobenzyl)-... | TBD | TBD | Investigational |
Case Studies and Research Findings
- In Vivo Efficacy : A study evaluated the anti-inflammatory effects of pyrimidine derivatives in animal models, demonstrating a reduction in edema and inflammatory markers when treated with compounds similar to N-(4-fluorobenzyl)-2... .
- Cell Proliferation Inhibition : Another investigation focused on the anti-proliferative effects against cancer cell lines, revealing that compounds with similar structures exhibited significant growth inhibition in MLL-fusion cell lines through selective targeting mechanisms .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-36-22-13-11-21(12-14-22)33-27(35)26-25(23(16-31-26)19-5-3-2-4-6-19)32-28(33)37-17-24(34)30-15-18-7-9-20(29)10-8-18/h2-14,16,31H,15,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJLWHCXRFOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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